molecular formula C20H17BrF3NO B296580 4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B296580
M. Wt: 424.3 g/mol
InChI Key: BDNLEIWCPBBREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as BMT-047, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, studies have suggested that it may act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. 4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. 4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its versatility in scientific research. It can be used for a wide range of applications, including in vitro and in vivo studies. 4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of research is to further elucidate its mechanism of action, which may lead to the development of more targeted therapies. Another area of research is to explore the potential of 4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline as a treatment for other neurodegenerative diseases. Additionally, more studies are needed to assess the safety and efficacy of 4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in humans.

Synthesis Methods

4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of a tetrahydrocyclopenta[c]quinoline ring system followed by the introduction of the bromo and trifluoromethyl substituents. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. 4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C20H17BrF3NO

Molecular Weight

424.3 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C20H17BrF3NO/c1-26-18-8-6-12(21)10-16(18)19-14-4-2-3-13(14)15-9-11(20(22,23)24)5-7-17(15)25-19/h2-3,5-10,13-14,19,25H,4H2,1H3

InChI Key

BDNLEIWCPBBREO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C2C3CC=CC3C4=C(N2)C=CC(=C4)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3CC=CC3C4=C(N2)C=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.